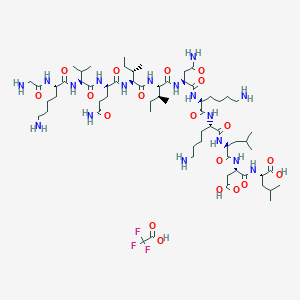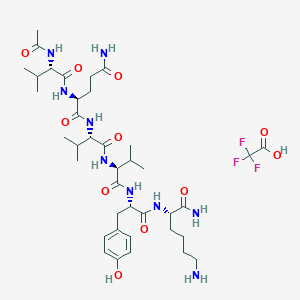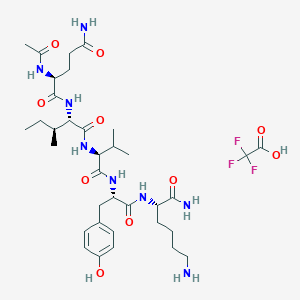
Tau Peptide (273-284) Trifluoroacetate
Overview
Description
Tau Peptide (273-284) Trifluoroacetate: is a synthetic peptide fragment derived from the tau protein, specifically from the region encompassing amino acids 273 to 284. This peptide is often used in scientific research to study the aggregation properties of tau protein, which is associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies .
Mechanism of Action
Target of Action
The primary target of the Tau Peptide (273-284) Trifluoroacetate is the PHF6 region of the tau protein . This region plays a central role in tau aggregation , which is a key process in the development of tauopathies .
Mode of Action
The this compound interacts with the PHF6 region of the tau protein, promoting its aggregation . This interaction and the resulting changes in the tau protein’s structure are believed to play a crucial role in the pathogenesis of tauopathies .
Biochemical Pathways
It is known that the peptide’s interaction with the tau protein and the subsequent aggregation of the protein can disrupt normal cellular processes and lead to neuronal dysfunction .
Pharmacokinetics
The peptide’s molecular weight (136868) and chemical formula (C₆₂H₁₁₃N₁₇O₁₇) suggest that it may have unique pharmacokinetic properties .
Result of Action
The primary result of the this compound’s action is the aggregation of the tau protein . This aggregation can disrupt normal cellular processes, leading to neuronal dysfunction and the development of tauopathies .
Action Environment
The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide should be stored at temperatures below -15°C to maintain its stability
Biochemical Analysis
Biochemical Properties
Tau Peptide (273-284) Trifluoroacetate plays a crucial role in biochemical reactions related to tau protein aggregation. This peptide fragment contains the PHF6 region, which is central to the aggregation process of tau proteins . The peptide interacts with various biomolecules, including microtubule-associated proteins and other tau fragments, facilitating the formation of neurofibrillary tangles. These interactions are primarily driven by the peptide’s ability to form β-sheet structures, which promote aggregation .
Cellular Effects
This compound exerts significant effects on cellular processes, particularly in neurons. It influences cell function by promoting the aggregation of tau proteins, leading to the formation of neurofibrillary tangles . This aggregation disrupts normal cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cells can lead to impaired microtubule dynamics, resulting in neuronal dysfunction and cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to self-assemble into β-sheet structures, which are critical for tau aggregation . This peptide binds to other tau fragments and microtubule-associated proteins, promoting the formation of insoluble fibrils. The aggregation process is facilitated by the peptide’s intrinsic properties, including its amino acid sequence and structural conformation . Additionally, this compound can influence gene expression by altering the transcriptional activity of genes involved in tau protein regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the peptide promotes rapid aggregation of tau proteins, leading to the formation of early oligomers . Over time, these oligomers further aggregate into larger fibrils, forming neurofibrillary tangles. The stability and degradation of this compound are influenced by various factors, including temperature and pH . Long-term studies have shown that the presence of this peptide can lead to sustained neuronal dysfunction and cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the peptide may induce mild aggregation of tau proteins without significant toxicity . At higher doses, the peptide can cause extensive tau aggregation, leading to severe neurodegeneration and cognitive impairment . Threshold effects have been observed, where a critical concentration of the peptide is required to initiate significant tau aggregation . Toxic effects, including neuronal death and inflammation, have been reported at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to tau protein regulation and aggregation . The peptide interacts with enzymes and cofactors that modulate tau phosphorylation and dephosphorylation, processes critical for tau protein stability and function . These interactions can affect metabolic flux and metabolite levels, influencing the overall cellular metabolism . The peptide’s role in these pathways highlights its importance in the study of tauopathies and neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the peptide’s localization to specific cellular compartments, including the cytoplasm and nucleus . The peptide’s distribution is influenced by its binding affinity to microtubule-associated proteins and other tau fragments . This localization is critical for its role in promoting tau aggregation and neurofibrillary tangle formation .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The peptide is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can be found in the nucleus, where it may influence gene expression and transcriptional activity . Post-translational modifications, such as phosphorylation, can affect the peptide’s localization and its ability to promote tau aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Tau Peptide (273-284) Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage from the resin .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: : Tau Peptide (273-284) Trifluoroacetate primarily undergoes aggregation reactions, forming oligomers and fibrils. These reactions are influenced by factors such as pH, temperature, and the presence of cofactors like heparin .
Common Reagents and Conditions: : The aggregation of this compound can be induced using reagents like heparin and monitored under conditions such as physiological pH and temperature. The presence of certain mutations, such as the K280 deletion, can also affect the aggregation kinetics .
Major Products Formed: : The major products formed from the aggregation of this compound are oligomers and fibrils, which are characteristic of tauopathies .
Scientific Research Applications
Chemistry: : In chemistry, Tau Peptide (273-284) Trifluoroacetate is used to study peptide aggregation and the effects of various chemical modifications on this process .
Biology: : In biological research, this peptide is employed to investigate the mechanisms of tau aggregation and its role in neurodegenerative diseases. It serves as a model system to study the early stages of tau fibrillization .
Medicine: : In medical research, this compound is used to develop therapeutic strategies targeting tau aggregation. It helps in screening potential drugs that can inhibit or modulate tau aggregation .
Industry: : In the pharmaceutical industry, this peptide is used in the development of diagnostic tools and treatments for tauopathies. It is also utilized in the production of research reagents and kits .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other tau peptide fragments such as Tau Peptide (306-318) and Tau Peptide (396-411). These peptides also undergo aggregation and are used in research to study tauopathies .
Uniqueness: : Tau Peptide (273-284) Trifluoroacetate is unique due to its specific sequence, which encompasses the PHF6* region critical for tau aggregation. This makes it particularly useful for studying the early stages of tau fibrillization and the effects of mutations on this process .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H113N17O17.C2HF3O2/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6;3-2(4,5)1(6)7/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJWMLWFXCGBX-RPGMCUOSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H114F3N17O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















